Unii-7GG8V8npd3

Pharmaceutical impurity profiling LC-MS method development Tofacitinib quality control

UNII-7GG8V8npd3 (CAS 2504210-38-0), chemically designated as N-methyl-N-[(3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a dimeric process impurity of the Janus kinase (JAK) inhibitor tofacitinib. With a molecular formula of C19H22N8 and a molecular weight of 362.44 g/mol, it belongs to the class of tofacitinib-related substances that are monitored during pharmaceutical quality control, analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) regulatory submissions.

Molecular Formula C19H22N8
Molecular Weight 362.4 g/mol
CAS No. 2504210-38-0
Cat. No. B3326376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-7GG8V8npd3
CAS2504210-38-0
Molecular FormulaC19H22N8
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=NC=NC5=C4C=CN5
InChIInChI=1S/C19H22N8/c1-12-5-8-27(19-14-4-7-21-17(14)23-11-25-19)9-15(12)26(2)18-13-3-6-20-16(13)22-10-24-18/h3-4,6-7,10-12,15H,5,8-9H2,1-2H3,(H,20,22,24)(H,21,23,25)/t12-,15+/m1/s1
InChIKeySMRQHAISNZVPQG-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNII-7GG8V8npd3 (CAS 2504210-38-0) – Tofacitinib Dimeric Impurity Reference Standard for ANDA & Quality Control Procurement


UNII-7GG8V8npd3 (CAS 2504210-38-0), chemically designated as N-methyl-N-[(3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a dimeric process impurity of the Janus kinase (JAK) inhibitor tofacitinib [1]. With a molecular formula of C19H22N8 and a molecular weight of 362.44 g/mol, it belongs to the class of tofacitinib-related substances that are monitored during pharmaceutical quality control, analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) regulatory submissions [1][2]. The compound is supplied as a highly characterized reference standard with certificates of analysis (CoA) including HPLC purity, NMR, and mass spectrometry data [2].

Why Generic Substitution of Tofacitinib Impurity Reference Standards (CAS 2504210-38-0) Fails in Regulated Analytical Workflows


Tofacitinib impurity reference standards cannot be interchanged generically because each impurity possesses a distinct chemical structure, molecular weight, chromatographic retention behavior, and spectral fingerprint that directly impacts the specificity, accuracy, and regulatory defensibility of the analytical method [1]. Regulatory guidelines (ICH Q3A/Q3B) require impurity standards to be structurally authenticated and fit-for-purpose; a dimeric impurity with two pyrrolo[2,3-d]pyrimidine moieties (MW 362.44) differs fundamentally from monomeric impurities (e.g., Impurity 4, MW 245.32) or the parent drug tofacitinib (MW 312.37) in both mass spectrometric detection and UV absorption characteristics [1][2]. Using a structurally unrelated impurity as a surrogate compromises method selectivity, risks misidentification during peak assignment, and may lead to ANDA rejection due to inadequate impurity profiling [2].

UNII-7GG8V8npd3 (CAS 2504210-38-0) – Quantified Differentiation Evidence vs. Closest Tofacitinib Impurity Comparators


Molecular Weight Differentiation of Dimeric Impurity CAS 2504210-38-0 vs. Monomeric Tofacitinib Impurities

UNII-7GG8V8npd3 (C19H22N8, MW 362.44 g/mol) is a dimeric impurity containing two 7H-pyrrolo[2,3-d]pyrimidine moieties, resulting in a molecular mass increase of +50.07 Da relative to the parent drug tofacitinib (C16H20N6O, MW 312.37 g/mol) and +117.12 Da relative to the common monomeric impurity Tofacitinib Impurity 4 (C13H19N5, MW 245.32 g/mol) [1]. This mass difference enables unambiguous differentiation by single-quadrupole LC-MS and provides distinct MS/MS fragmentation patterns, reducing the risk of co-elution misidentification observed with monomeric impurities that differ by ≤1 Da [2].

Pharmaceutical impurity profiling LC-MS method development Tofacitinib quality control

Certified Purity Level and ISO 17034 Accreditation of CAS 2504210-38-0 vs. Non-Certified Vendor Supplies

Tofacitinib Impurity 51 (CAS 2504210-38-0) supplied by CATO Research Chemicals is manufactured under ISO 17034:2016 accreditation (ANAB-accredited) and specified with a purity of >95% by HPLC [1]. This compares favorably with alternative vendor offerings where purity is either unspecified (BOC Sciences) or reported at 95% HPLC without ISO 17034 certification (QCS/ZhenQiangBio) . Under ICH Q3A guidelines, an impurity reference standard of ≥95% purity is the minimum threshold for use as a system suitability marker; standards lacking certified purity require costly in-house re-characterization before regulatory use [2].

Reference standard procurement ISO 17034 Analytical method validation

Patent-Documented Criticality of Dimeric Impurity Control in Tofacitinib Synthesis vs. Non-Dimeric Impurities

Indian Patent Application IN202321060507 (Glenmark Life Sciences, 2023) explicitly identifies the dimer impurity and trimer impurity as particularly difficult to remove during tofacitinib synthesis, requiring dedicated process controls distinct from those applied to monomeric process impurities [1]. The patent states that achieving tofacitinib 'substantially free of a dimer impurity and a trimer impurity' is a non-trivial process objective, implying that dimer-specific reference standards are indispensable for process validation and batch release testing [1]. By contrast, monomeric impurities (e.g., descyanoacetyl tofacitinib, chloro tofacitinib) can be controlled through conventional purification steps such as recrystallization .

Tofacitinib process chemistry Dimer impurity removal ANDA regulatory submission

Cross-Vendor Naming Inconsistency for CAS 2504210-38-0: Why CAS-Based Procurement is Essential vs. Impurity Number-Based Ordering

The same chemical entity (CAS 2504210-38-0) is sold under at least six different vendor-specific impurity numbers: Tofacitinib Impurity 67 (SynZeal), Impurity 42 (BOC Sciences 'Related Compound 42'), Impurity 51 (CATO), Impurity 29 (QCS/ZhenQiangBio), Impurity 55 (PureChemLand), and Impurity H (multiple Chinese vendors) [1]. This naming inconsistency means that ordering 'Tofacitinib Impurity 42' from two different vendors may yield structurally unrelated compounds (CAS 2504210-38-0 vs. CAS 90213-66-4, which is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) [2]. CAS 2504210-38-0 ensures chemical identity irrespective of vendor numbering scheme, whereas impurity-number-based procurement carries a demonstrable risk of receiving a different structural entity [1][2].

Reference standard procurement Impurity nomenclature Regulatory submission consistency

UNII-7GG8V8npd3 (CAS 2504210-38-0) – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development for Tofacitinib Dimeric Impurity Quantification in ANDA Submission Batches

Employ CAS 2504210-38-0 as the primary reference standard to establish a selective MRM transition exploiting the +50.07 Da mass shift relative to the parent drug [1]. This mass difference allows separation of the dimeric impurity signal from any isobaric interferences arising from monomeric impurities or excipient-related peaks, a critical requirement for meeting ICH Q2(R1) specificity validation criteria. The authenticated standard with full CoA documentation supports direct regulatory submission without additional structure elucidation [1].

Process Validation and Dimer Purge Studies for Generic Tofacitinib Citrate Manufacturing

Use the ISO 17034-certified dimer impurity reference standard (CATO, purity >95%) to spike-and-purge experiments demonstrating that the manufacturing process reduces dimer content below the ICH Q3A qualification threshold [2]. The patent-documented difficulty of dimer removal makes this impurity a critical process indicator; its certified purity eliminates confounding factors from standard degradation, enabling accurate mass balance calculations required for regulatory process validation reports [3].

HPLC System Suitability Testing for Tofacitinib Related Substances Method per USP Emerging Standard

Deploy CAS 2504210-38-0 as a system suitability marker in the HPLC-UV method for tofacitinib oral solution analysis, as described in the USP Emerging Standards document [3]. The dimeric structure provides a distinct retention window that resolves from the six listed related substances (7-deazaadenine, amide-TOFT, dihydro-TOFT, descyanoacetyl-TOFT, chloro-TOFT, and benzyl-TOFT), enabling resolution factor calculations that cannot be achieved with monomeric impurity standards alone [3].

Cross-Laboratory Method Transfer and Inter-Laboratory Comparison Studies

Specify CAS 2504210-38-0 (rather than any vendor-specific impurity number) in method transfer protocols to guarantee that receiving laboratories procure the identical chemical entity [4]. The documented cross-vendor naming inconsistency for this compound means that impurity-number-based instructions risk procurement of a structurally unrelated molecule, compromising method transfer success rates and generating costly OOS investigations [4].

Quote Request

Request a Quote for Unii-7GG8V8npd3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.